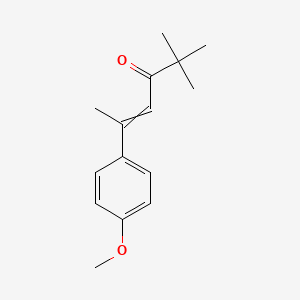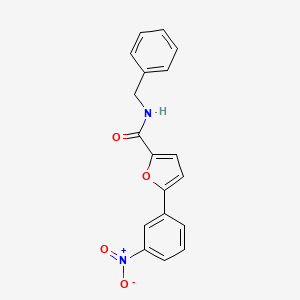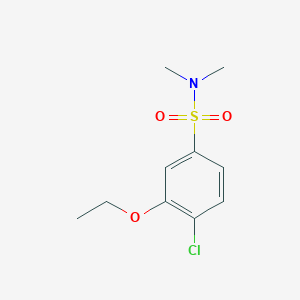
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as FSBT, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. FSBT belongs to the class of benzothiazole derivatives and has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell signaling pathways. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to interact with specific molecular targets in cancer cells, including tubulin and topoisomerase II, which are involved in cell division and proliferation.
Biochemical and Physiological Effects
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to exhibit various biochemical and physiological effects, including the induction of oxidative stress and DNA damage in cancer cells. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In microbial research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to disrupt the cell membrane and inhibit the production of virulence factors in bacteria and fungi.
实验室实验的优点和局限性
One of the major advantages of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is its broad-spectrum activity against various cancer cell lines and microbial strains. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for therapeutic use. However, the limitations of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide include its poor solubility and stability, which may affect its efficacy and bioavailability in vivo.
未来方向
There are several future directions for the research and development of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide. One potential area of application is in the treatment of multidrug-resistant bacterial and fungal infections, where N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide may serve as a potent antimicrobial agent. Another potential area of application is in the development of novel anticancer drugs, where N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide may serve as a lead compound for the synthesis of more potent and selective analogs. Additionally, the development of new drug delivery systems may enhance the efficacy and bioavailability of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide in vivo.
合成方法
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-6-fluorobenzothiazole with thiophene-2-carboxylic acid, followed by the addition of thionyl chloride and subsequent reaction with ammonia. The final product is obtained through recrystallization and purification processes.
科学研究应用
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In microbial research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit biofilm formation in these microorganisms, which is a major factor in their pathogenesis.
属性
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKBZXCCVZGVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)


![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)




![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)